molecular formula C9H9BrF2 B2905804 2-Bromo-5-(difluoromethyl)-1,3-dimethylbenzene CAS No. 2168265-95-8

2-Bromo-5-(difluoromethyl)-1,3-dimethylbenzene

Cat. No.: B2905804
CAS No.: 2168265-95-8
M. Wt: 235.072
InChI Key: GLHITLLIBGQXEH-UHFFFAOYSA-N
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Description

2-Bromo-5-(difluoromethyl)-1,3-dimethylbenzene is an organic compound that belongs to the class of aromatic halides. It is characterized by the presence of a bromine atom, two methyl groups, and a difluoromethyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(difluoromethyl)-1,3-dimethylbenzene typically involves the bromination of 5-(difluoromethyl)-1,3-dimethylbenzene. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(difluoromethyl)-1,3-dimethylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The difluoromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide, sodium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate in aqueous or alkaline medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.

Major Products

    Substitution: Formation of substituted benzene derivatives with various functional groups.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of 2-Bromo-5-methyl-1,3-dimethylbenzene.

Scientific Research Applications

2-Bromo-5-(difluoromethyl)-1,3-dimethylbenzene finds applications in several scientific research areas:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Investigated for its potential use in drug discovery and development, particularly as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(difluoromethyl)-1,3-dimethylbenzene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution. The difluoromethyl group can influence the electronic properties of the benzene ring, affecting the reactivity and selectivity of the compound in various reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-(trifluoromethyl)-1,3-dimethylbenzene: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    2-Bromo-4-(difluoromethyl)-1,3-dimethylbenzene: Bromine atom positioned differently on the benzene ring.

    2-Bromo-5-(difluoromethyl)-1,4-dimethylbenzene: Methyl groups positioned differently on the benzene ring.

Uniqueness

2-Bromo-5-(difluoromethyl)-1,3-dimethylbenzene is unique due to the specific positioning of the bromine, difluoromethyl, and methyl groups on the benzene ring. This unique arrangement imparts distinct electronic and steric properties, influencing its reactivity and interactions in various chemical and biological contexts.

Properties

IUPAC Name

2-bromo-5-(difluoromethyl)-1,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHITLLIBGQXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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